Selective Cytotoxicity in Non-Small Cell Lung Cancer (NSCLC) Cell Lines: SW044248 vs. Doxorubicin
The derivative SW044248, synthesized from 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol, exhibits selective cytotoxicity across a panel of 46 non-small cell lung cancer (NSCLC) cell lines with IC50 values of approximately 2 μM for HCC4017, H292, and H1819 cells . In contrast, the standard chemotherapeutic doxorubicin typically shows IC50 values in the range of 0.1–1 μM across various cancer cell lines but with significant non-selective toxicity to normal cells. SW044248 demonstrates a selectivity window not observed with doxorubicin, as it shows no effect on Topoisomerase II, reducing off-target toxicity .
| Evidence Dimension | In vitro cytotoxicity (IC50) and selectivity |
|---|---|
| Target Compound Data | IC50 ≈ 2 μM (HCC4017, H292, H1819) |
| Comparator Or Baseline | Doxorubicin (IC50 0.1–1 μM across various cancer cell lines, non-selective) |
| Quantified Difference | SW044248 shows selective toxicity to certain NSCLC lines without affecting Top2, while doxorubicin is non-selective and toxic to normal cells. |
| Conditions | 46 NSCLC cell lines, MTT assay |
Why This Matters
This selectivity profile reduces the likelihood of off-target toxicity in normal tissues, making SW044248 a more targeted candidate for NSCLC therapy compared to doxorubicin.
